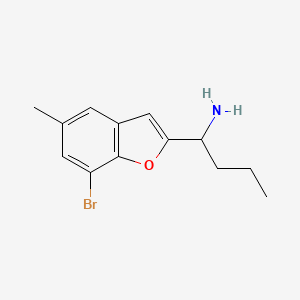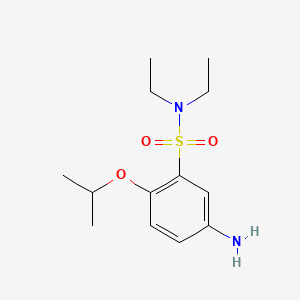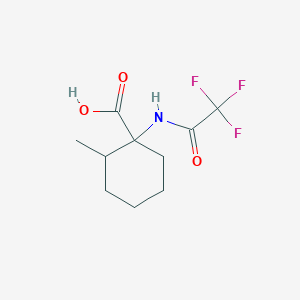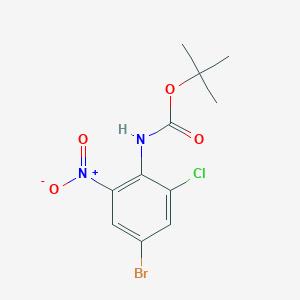
Tert-butyl (4-bromo-2-chloro-6-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromo, a chloro, and a nitro group attached to a phenyl ring, which is further connected to a carbamate group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate typically involves the reaction of 4-bromo-2-chloro-6-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-bromo-2-chloro-6-nitroaniline+tert-butyl chloroformate→tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic substitution: Substituted phenyl carbamates.
Reduction: tert-Butyl N-(4-amino-2-chloro-6-nitrophenyl)carbamate.
Hydrolysis: 4-bromo-2-chloro-6-nitroaniline and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that releases active compounds under specific conditions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and electrostatic interactions with target proteins. The carbamate group can be hydrolyzed to release the active amine, which can modulate the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-chlorophenyl)carbamate
- tert-Butyl N-(4-nitrophenyl)carbamate
Uniqueness
tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate is unique due to the presence of multiple substituents on the phenyl ring, which confer distinct reactivity and biological activity. The combination of bromo, chloro, and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C11H12BrClN2O4 |
|---|---|
Molecular Weight |
351.58 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12BrClN2O4/c1-11(2,3)19-10(16)14-9-7(13)4-6(12)5-8(9)15(17)18/h4-5H,1-3H3,(H,14,16) |
InChI Key |
HIPITGAHNVWAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
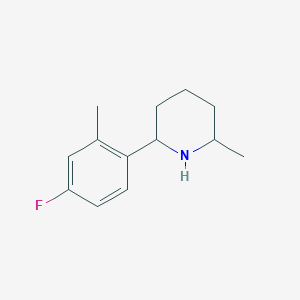
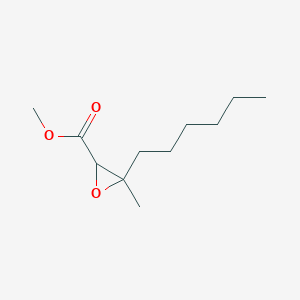
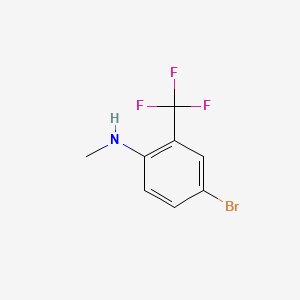


![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)
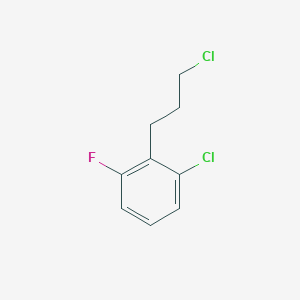

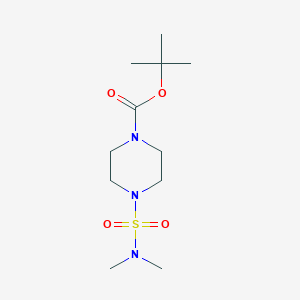
![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)
